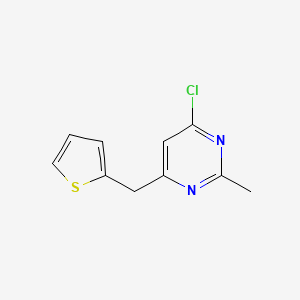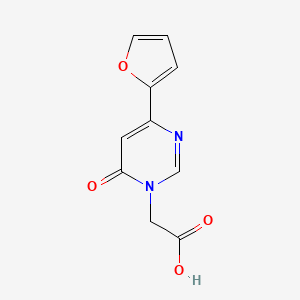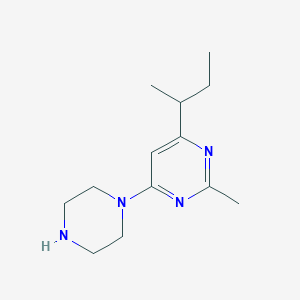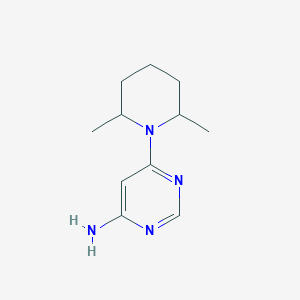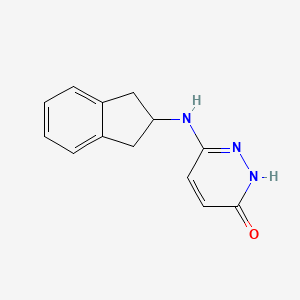
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, otherwise known as 6-Indenylpyridazin-3-ol or 6-IP, is a compound found in nature, and has been extensively studied for its potential applications in scientific research. 6-IP is a heterocyclic compound that is composed of an indenyl group, a pyridazin-3-ol group, and an amino group. It is a colorless solid that is insoluble in water, and has a molecular weight of 256.33 g/mol. 6-IP has been found to be a highly stable compound, and has been used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
Hypotensive and Antiplatelet Activities
Pyridazinone derivatives have been studied for their potential in treating cardiovascular diseases due to their hypotensive and antiplatelet properties. For example, the synthesis and evaluation of 6-aryl-4,5-dihydro-3(2H)-pyridazinones derived from 5H-indeno[1,2-c]pyridazine have shown significant antihypertensive and antithrombotic properties. These compounds, specifically the 7-amino and 7-acetylamino derivatives, demonstrated potent and lasting effects in reducing blood pressure in spontaneously hypertensive rats and protecting mice from thrombosis induction. Additionally, some derivatives exhibited anti-inflammatory activity and were highly effective in inhibiting indomethacin-induced ulcers in rats (Cignarella et al., 1986).
Cardiotonic Effects
Further research into pyridazinone derivatives has explored their cardiotonic effects. A study focused on the design, synthesis, and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. The research demonstrated clear cardiotonic effects for specific compounds when compared to levosimendan, a known cardiotonic agent. This study underscores the potential of pyridazinone derivatives in heart failure treatment, showcasing the importance of structural modifications to enhance therapeutic effects (Wang et al., 2008).
Antimicrobial Activity
Another avenue of research has been the exploration of pyridazinone derivatives for antimicrobial activity. The synthesis and screening of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives revealed their potential as antimicrobial agents. This study highlights the capacity of these compounds to combat microbial infections, adding to the versatility of pyridazinone derivatives in medical applications (Javed et al., 2013).
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives, which include this compound, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives are known to interact with their targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, it interacts with various receptors, such as the G-protein coupled receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and pain-related conditions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines. These cellular effects underscore the compound’s potential in treating inflammatory diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it interacts with G-protein coupled receptors, modulating their signaling pathways and leading to changes in gene expression. These molecular interactions provide a detailed understanding of how the compound exerts its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity for extended periods. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and pain. These temporal effects highlight the importance of considering the stability and degradation of the compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, it binds to plasma proteins, which influences its distribution and bioavailability. These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-6-5-12(15-16-13)14-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJWXVBTDLORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





